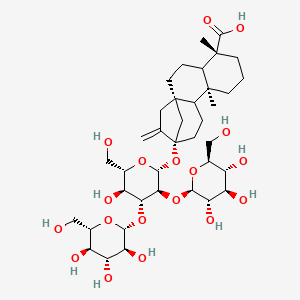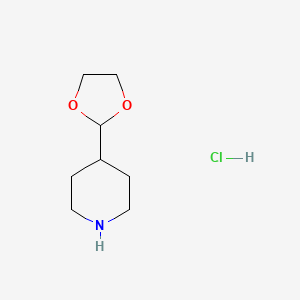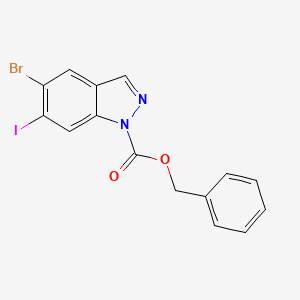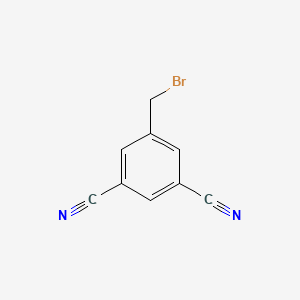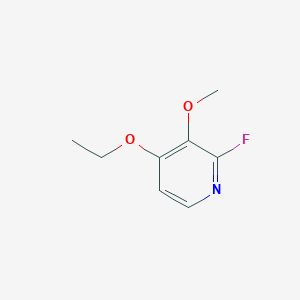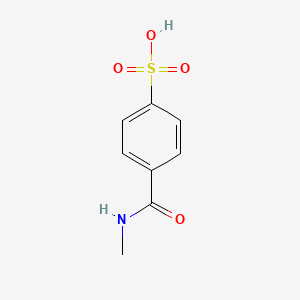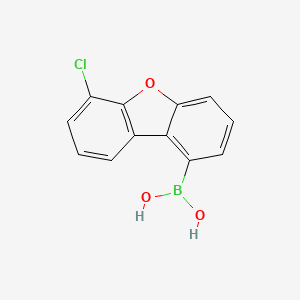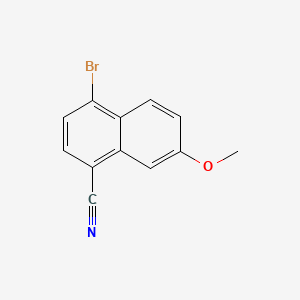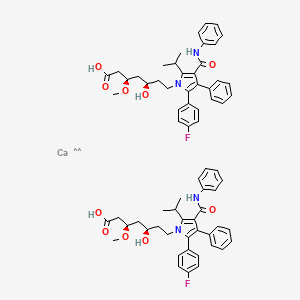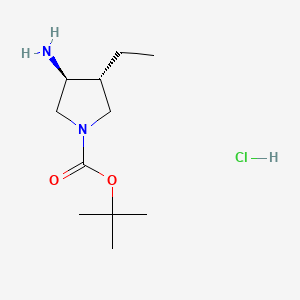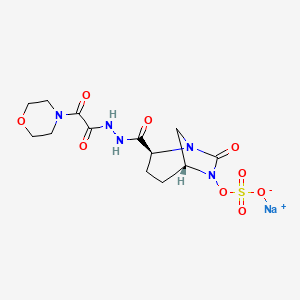
Antibacterial agent 50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 50 is a synthetic compound designed to inhibit the growth of bacteria. It is part of a broader class of antibacterial agents that target specific bacterial processes, making it a valuable tool in the fight against bacterial infections. This compound is particularly noted for its effectiveness against drug-resistant bacteria, which makes it a significant focus of current research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 50 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where various chemical groups are added to enhance the antibacterial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce desired functional groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antibacterial agent 50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various functionalized analogs of this compound.
Aplicaciones Científicas De Investigación
Antibacterial agent 50 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial therapies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mecanismo De Acción
Antibacterial agent 50 exerts its effects by targeting specific bacterial processes. It often inhibits bacterial cell wall synthesis, protein synthesis, or DNA replication. The compound binds to key enzymes or structural components within the bacteria, disrupting their normal function and leading to bacterial cell death. Molecular targets may include ribosomal subunits, DNA gyrase, or cell wall precursors.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.
Tetracycline: Inhibits protein synthesis but has a broader spectrum of activity.
Ciprofloxacin: Targets DNA gyrase but can lead to resistance development.
Uniqueness
Antibacterial agent 50 is unique in its ability to effectively target drug-resistant bacteria, making it a valuable addition to the arsenal of antibacterial agents
Propiedades
Fórmula molecular |
C13H18N5NaO9S |
|---|---|
Peso molecular |
443.37 g/mol |
Nombre IUPAC |
sodium;[(2S,5R)-2-[[(2-morpholin-4-yl-2-oxoacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H19N5O9S.Na/c19-10(14-15-11(20)12(21)16-3-5-26-6-4-16)9-2-1-8-7-17(9)13(22)18(8)27-28(23,24)25;/h8-9H,1-7H2,(H,14,19)(H,15,20)(H,23,24,25);/q;+1/p-1/t8-,9+;/m1./s1 |
Clave InChI |
DEYSIGKZXMFJIB-RJUBDTSPSA-M |
SMILES isomérico |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+] |
SMILES canónico |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
